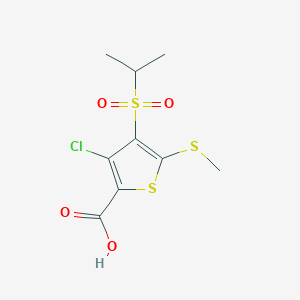
N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine is a synthetic organic compound characterized by the presence of chloro, methylsulfanyl, and guanidine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine typically involves the reaction of 2-chloro-5-methylsulfanyl aniline with 3-methylsulfanyl aniline in the presence of a guanidine derivative. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine can undergo various chemical reactions including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Ammonia, thiols, ethanol as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated product.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The guanidine group is known for its ability to form strong hydrogen bonds, which can enhance the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloro-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine
- N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(phenyl)-guanidine
- N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methyl-phenyl)-guanidine
Uniqueness
N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine is unique due to the presence of both chloro and methylsulfanyl groups on the phenyl rings, which can impart distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(2-chloro-5-methylsulfanylphenyl)-1-(3-methylsulfanylphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3S2/c1-20-11-5-3-4-10(8-11)18-15(17)19-14-9-12(21-2)6-7-13(14)16/h3-9H,1-2H3,(H3,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCQAVVHFIRQLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)N=C(N)NC2=CC(=CC=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)





![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)

![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)

![(3AR,9bS)-2-ethoxy-3a,4,5,9b-tetrahydronaphtho[2,1-d]oxazole](/img/structure/B63377.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)
![Poly[titanium(IV) n-butoxide]](/img/structure/B63381.png)

